molecular formula C10H24O2Sn B7800252 Dibutyltin methoxide

Dibutyltin methoxide

Cat. No.: B7800252
M. Wt: 295.01 g/mol
InChI Key: ZXDVQYBUEVYUCG-UHFFFAOYSA-N
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Description

Dibutyltin methoxide is an organotin compound with the chemical formula (C₄H₉)₂Sn(OCH₃)₂. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. Organotin compounds, including this compound, are known for their versatility and effectiveness as catalysts and reagents in organic synthesis.

Preparation Methods

Dibutyltin methoxide can be synthesized through several methods. One common synthetic route involves the reaction of dibutyltin oxide with methanol. The reaction typically occurs under reflux conditions, where dibutyltin oxide is dissolved in methanol and heated to promote the formation of this compound. The reaction can be represented as follows:

(C4H9)2SnO+2CH3OH(C4H9)2Sn(OCH3)2+H2O(C₄H₉)₂SnO + 2CH₃OH → (C₄H₉)₂Sn(OCH₃)₂ + H₂O (C4​H9​)2​SnO+2CH3​OH→(C4​H9​)2​Sn(OCH3​)2​+H2​O

Industrial production methods often involve the use of organotin chlorides, such as dibutyltin dichloride, which react with methanol in the presence of a base to form this compound. This method allows for large-scale production and is commonly used in industrial settings.

Chemical Reactions Analysis

Dibutyltin methoxide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dibutyltin oxide and methanol. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or oxygen.

    Substitution: The methoxide groups in this compound can be substituted with other nucleophiles, such as halides or alkoxides, to form different organotin compounds.

    Hydrolysis: this compound can undergo hydrolysis in the presence of water to form dibutyltin oxide and methanol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and acidic or basic conditions for hydrolysis. The major products formed from these reactions include dibutyltin oxide, substituted organotin compounds, and methanol.

Scientific Research Applications

Dibutyltin methoxide has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification, transesterification, and polymerization. Its ability to promote regioselective reactions makes it valuable in the synthesis of complex organic molecules.

    Biology: this compound is used in the study of enzyme inhibition and protein modification. It can interact with biological molecules, providing insights into their structure and function.

    Medicine: Research has explored the potential of this compound in drug development, particularly in the synthesis of organotin-based pharmaceuticals with anticancer and antimicrobial properties.

    Industry: It is used as a stabilizer and catalyst in the production of plastics, coatings, and adhesives. Its effectiveness in promoting polymerization reactions makes it valuable in the manufacturing of various industrial products.

Mechanism of Action

The mechanism of action of dibutyltin methoxide involves its ability to coordinate with various substrates and promote chemical reactions. The tin atom in this compound can form coordination complexes with nucleophiles, facilitating the transfer of functional groups and promoting reaction pathways. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally involve the activation of nucleophiles and the stabilization of transition states.

Comparison with Similar Compounds

Dibutyltin methoxide can be compared with other organotin compounds, such as dibutyltin oxide, dibutyltin dichloride, and dibutyltin dilaurate. These compounds share similar chemical properties and applications but differ in their reactivity and specific uses:

    Dibutyltin oxide: Used as a catalyst in esterification and transesterification reactions. It is a solid compound, whereas this compound is a liquid.

    Dibutyltin dichloride: Used in the synthesis of other organotin compounds. It is more reactive than this compound and is often used as a starting material in organotin chemistry.

    Dibutyltin dilaurate: Used as a curing catalyst in the production of polyurethanes and silicones. It is known for its effectiveness in promoting polymerization reactions.

This compound is unique in its ability to act as a versatile catalyst and reagent in various chemical reactions, making it valuable in both research and industrial applications.

Properties

IUPAC Name

dibutyltin(2+);methanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDVQYBUEVYUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+2]CCCC.C[O-].C[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-55-6
Record name Dibutyltin dimethoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Dibutyltin oxide is reacted with methanol and dimethyl carbonate, at a temperature in the range between about 50° to 200° C. and at a pressure in the range between about 75 to 600 psi (0.52 to 4.14 MPa) resulting in a quantitative formation of dibutyltin dimethoxide (i.e., dibutyltin dimethoxide is present in the final product in an amount between about 90 to 100 mole % (based on tin species in the catalyst product), more preferably about 95 to 100 mole %) and carbon dioxide as shown in Equation 4 below: ##STR4##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dibutyltin methoxide
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